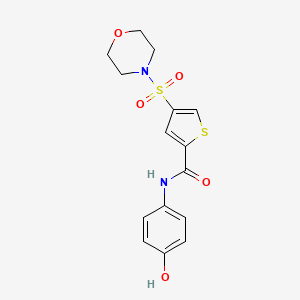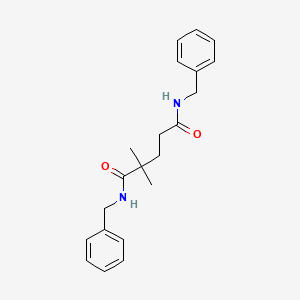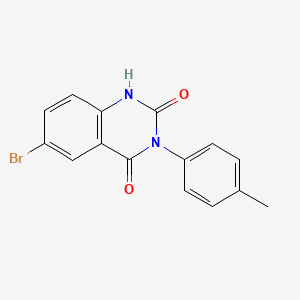
N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds similar to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide often involves the condensation of specific isocyanates with amines, as demonstrated in the synthesis of related morpholino compounds. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from difluorobenzonitrile by amination with morpholine (Lu et al., 2017).
Molecular Structure Analysis The molecular structure of similar compounds shows distinct characteristics. For instance, in the case of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, crystallography reveals a monoclinic system with specific spatial dimensions (Lu et al., 2017). Such structural details are crucial for understanding the molecular interactions and behavior of the compound.
Chemical Reactions and Properties Compounds with morpholino groups can exhibit notable reactions and properties. For example, the title compound in Lu et al.'s study showed effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). This biological activity is a significant aspect of the chemical properties of such compounds.
Physical Properties Analysis The physical properties of compounds like this compound can be inferred from similar molecules. For instance, the crystallographic analysis provides insights into their solid-state structure, which is essential for understanding their physical behavior (Lu et al., 2017).
Chemical Properties Analysis The chemical properties are closely tied to the molecular structure and synthesis pathway. The reactivity and interaction with biological systems, as seen in compounds with morpholino groups, give an indication of the chemical nature and potential applications of this compound (Lu et al., 2017).
Aplicaciones Científicas De Investigación
Inhibitory Effects on Carbonic Anhydrases
Studies have shown that aromatic sulfonamides, similar in structure to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, exhibit inhibitory activities against carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and ion exchange. Inhibitors of carbonic anhydrases are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of tumors. Aromatic sulfonamides have demonstrated nanomolar inhibitory concentrations, highlighting their potential as potent inhibitors of these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Modulation
Another application of compounds structurally related to this compound is in the modulation of antibiotic activity against multidrug-resistant strains. The morpholine group, known for its antimicrobial properties, has been investigated for enhancing the effectiveness of antibiotics against resistant bacteria. This highlights the potential use of such compounds in addressing the growing concern of antibiotic resistance (Oliveira et al., 2015).
Chemical Synthesis and Drug Development
Compounds with morpholine groups play a significant role in chemical synthesis and drug development. Their structural features make them valuable intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of morpholines from sulfinamides as protecting groups for amines showcases the versatility of these compounds in organic synthesis, potentially leading to the development of new pharmaceuticals (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
Propiedades
IUPAC Name |
N-(4-hydroxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-12-3-1-11(2-4-12)16-15(19)14-9-13(10-23-14)24(20,21)17-5-7-22-8-6-17/h1-4,9-10,18H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOHOSPTGPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)
![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)
![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)
![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)
![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)


![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)